2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that features a thiadiazole ring, a benzylthio group, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Benzylthio Group: The benzylthio group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group on the thiadiazole ring.
Attachment of the Dimethylphenylacetamide Moiety: This step involves the acylation of the thiadiazole derivative with 3,5-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the benzylthio group, potentially leading to the cleavage of the sulfur-nitrogen bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved products with reduced sulfur-nitrogen bonds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide involves its interaction with biological macromolecules:
Molecular Targets: The compound targets enzymes and proteins, potentially inhibiting their activity by binding to active sites or allosteric sites.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
Uniqueness
- Structural Features : The presence of the benzylthio group distinguishes it from similar compounds, potentially enhancing its biological activity.
- Reactivity : The compound’s unique reactivity profile, particularly in oxidation and substitution reactions, sets it apart from its analogs.
This detailed article provides a comprehensive overview of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
476486-08-5 |
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Molecular Formula |
C19H19N3OS3 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H19N3OS3/c1-13-8-14(2)10-16(9-13)20-17(23)12-25-19-22-21-18(26-19)24-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
DZXCIOCOMNEIJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)C |
Origin of Product |
United States |
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